molecular formula C14H17N3O B123762 6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide CAS No. 147009-08-3

6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide

カタログ番号: B123762
CAS番号: 147009-08-3
分子量: 243.3 g/mol
InChIキー: XPSQPHWEGNHMSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide (IUPAC name: (6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide), commonly known as Frovatriptan, is a selective agonist of 5-HT1B and 5-HT1D serotonin receptors. It is clinically used for the acute treatment of migraine headaches due to its vasoconstrictive effects on cranial blood vessels . The compound features a tetrahydrocarbazole core with a methylamino substituent at position 6 and a carboxamide group at position 3 (Figure 1). Its stereochemistry is critical, as the (R)-enantiomer exhibits the desired pharmacological activity .

特性

IUPAC Name

6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSQPHWEGNHMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861423
Record name 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生化学分析

Biochemical Properties

Frovatriptan Racemate plays a crucial role in biochemical reactions by acting as a 5-HT1B/1D receptor agonist. It interacts with serotonin receptors, particularly 5-HT1B and 5-HT1D, to induce vasoconstriction of intracranial blood vessels. This interaction helps alleviate migraine symptoms by reducing the dilation of blood vessels around the brain . The compound does not significantly affect GABA-mediated channel activity or benzodiazepine binding sites .

Cellular Effects

Frovatriptan Racemate influences various cellular processes, particularly in neurons and vascular cells. It modulates cell signaling pathways by activating 5-HT1B/1D receptors, leading to the inhibition of neurotransmitter release and reduction of neurogenic inflammation . This compound also affects gene expression related to vasoconstriction and pain modulation, thereby impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, Frovatriptan Racemate exerts its effects by binding to 5-HT1B and 5-HT1D receptors. This binding inhibits the release of pro-inflammatory neuropeptides and prevents the excessive dilation of intracranial arteries . The compound’s high affinity for these receptors ensures its efficacy in treating migraines. Additionally, Frovatriptan Racemate does not significantly interact with other receptor sites, minimizing potential side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Frovatriptan Racemate have been observed to change over time. The compound exhibits a long terminal elimination half-life of approximately 26 hours, which contributes to its sustained therapeutic effects . Studies have shown that Frovatriptan Racemate remains stable under various conditions, with minimal degradation over time . Long-term exposure to the compound has not shown significant adverse effects on cellular function in vitro or in vivo .

Dosage Effects in Animal Models

The effects of Frovatriptan Racemate vary with different dosages in animal models. In female rats with nitroglycerin-induced migraine, doses of 2.5 mg/kg and 5 mg/kg significantly increased locomotor activity compared to control groups . Higher doses of the compound have been associated with increased efficacy in reducing migraine symptoms, but excessive doses may lead to adverse effects such as vasoconstriction and cardiovascular issues .

Metabolic Pathways

Frovatriptan Racemate is primarily metabolized in the liver through the cytochrome P450 enzyme system, particularly CYP1A2 . The compound undergoes oxidative metabolism, resulting in the formation of several metabolites. These metabolites are further processed and excreted via the kidneys . The metabolic pathways of Frovatriptan Racemate involve interactions with various enzymes and cofactors, which influence its pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, Frovatriptan Racemate is transported and distributed through passive diffusion and active transport mechanisms . The compound binds to plasma proteins, which facilitates its distribution throughout the body. It is also capable of crossing the blood-brain barrier, allowing it to exert its effects on intracranial blood vessels . The distribution of Frovatriptan Racemate is influenced by its binding affinity to transporters and binding proteins .

Subcellular Localization

Frovatriptan Racemate is localized in various subcellular compartments, including the cytoplasm and cell membrane . The compound’s activity is influenced by its subcellular localization, as it interacts with specific receptors and signaling molecules within these compartments . Post-translational modifications and targeting signals play a role in directing Frovatriptan Racemate to its specific sites of action within the cell .

生物活性

6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C14H16N2O2 with a molecular weight of 244.29 g/mol. The compound features a carboxamide functional group which is significant for its biological interactions.

PropertyValue
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Charge0
StereochemistryAbsolute
Defined Stereocenters1

Anticancer Activity

Research has shown that carbazole derivatives exhibit notable anticancer properties. A study indicated that compounds similar to this compound can inhibit DNA topoisomerases, which are crucial in cancer cell proliferation. The compound's structural features contribute to its interaction with these enzymes, potentially leading to cytotoxic effects in cancer cells .

Antimicrobial Properties

The compound has also been investigated for antimicrobial activity. A review highlighted the biological potentials of carbazole derivatives, noting their effectiveness against various pathogens. The presence of the methylamino group is thought to enhance membrane permeability and increase antimicrobial efficacy .

Neuroprotective Effects

Neuroprotective properties have been attributed to carbazole derivatives. Studies suggest that these compounds can modulate neuroinflammatory responses and may provide therapeutic benefits in neurodegenerative diseases . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and promotion of neuroprotection pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the substituents on the carbazole ring and the carboxamide group can significantly affect the compound's potency and selectivity towards biological targets.

  • Methylamino Group : Enhances solubility and bioavailability.
  • Carboxamide Group : Critical for interaction with target proteins.
  • Tetrahydrocarbazole Structure : Provides a scaffold that supports various biological activities.

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of carbazole derivatives, researchers found that modifications to the methylamino group led to increased potency against breast cancer cell lines. Compounds with additional electron-donating groups showed improved cytotoxicity compared to their parent structures .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of carbazole derivatives demonstrated that certain modifications resulted in enhanced activity against multi-drug resistant strains of bacteria. The study concluded that structural optimizations could lead to promising leads in antibiotic development .

科学的研究の応用

Therapeutic Applications

Frovatriptan is classified as a triptan , a class of drugs specifically designed to treat migraine headaches. The mechanism of action involves selective agonism of serotonin receptors (specifically 5-HT_1B and 5-HT_1D), which helps to alleviate migraine symptoms by causing vasoconstriction of cranial blood vessels and inhibiting pro-inflammatory neuropeptide release.

Table 1: Summary of Frovatriptan Applications

ApplicationDescription
Migraine Treatment Effective in treating acute migraine attacks with a favorable side effect profile.
Pharmacokinetics Exhibits a long half-life (~26 hours), allowing for sustained relief from migraine symptoms.
Combination Therapy Can be used in conjunction with other migraine treatments for enhanced efficacy.

Research Findings

Recent studies have highlighted the efficacy of Frovatriptan in various clinical settings:

  • Efficacy in Acute Migraine Treatment :
    • A study published in the Journal of Headache Pain demonstrated that Frovatriptan significantly reduced headache severity within two hours of administration compared to placebo .
  • Long-term Use and Tolerance :
    • Research indicated that patients using Frovatriptan over extended periods did not develop tolerance, maintaining consistent efficacy throughout treatment .
  • Comparative Studies :
    • Comparative studies with other triptans (e.g., Sumatriptan) showed that Frovatriptan had a lower incidence of side effects such as dizziness and sedation, making it a preferable option for some patients .

Case Studies

Several case studies have documented the successful application of Frovatriptan in clinical practice:

  • Case Study 1 : A 35-year-old female patient with chronic migraines reported significant improvement in her quality of life after switching from Sumatriptan to Frovatriptan due to fewer side effects and better headache control .
  • Case Study 2 : In a cohort study involving 150 patients, those treated with Frovatriptan experienced faster relief from migraine symptoms compared to those receiving standard analgesics alone. The study concluded that Frovatriptan could be an effective first-line treatment for acute migraines .

類似化合物との比較

Comparison with Structural Analogues

Substituent Modifications on the Tetrahydrocarbazole Core

The tetrahydrocarbazole scaffold is a common framework in medicinal chemistry. Modifications at positions 3, 6, and the aromatic ring significantly influence pharmacological activity. Below is a detailed comparison with key analogues:

Table 1: Structural and Pharmacological Comparison of Tetrahydrocarbazole Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Pharmacological Data References
Frovatriptan 6-(Methylamino), 3-carboxamide C14H17N3O pEC50: 8.2 (5-HT1B), 8.2 (5-HT1D)
6-Amino-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide hydrochloride 6-Amino, 3-carboxamide C13H15N3O·HCl No reported receptor activity; used as an intermediate
3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile 6-Cyano (-CN), 3-methylamino C13H13N3 Unknown bioactivity; structural similarity to Frovatriptan
N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide 6-Chloro, 9-carbonyl linked to phenylacetamide C22H19ClN2O2 Patent-derived compound; activity uncharacterized
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole 3-Nitro, 6-aryl (fluoro/methoxy) C22H19FN2O3 Synthetic intermediate; no receptor data

Impact of Substituents on Pharmacological Activity

A. Position 6 Modifications :
  • Methylamino (Frovatriptan): Enhances 5-HT1B/1D selectivity (>10-fold over 5-HT1A/1F/7) . The methyl group improves metabolic stability compared to primary amines.
  • Cyano (): Introduces electron-withdrawing effects, which may alter π-π interactions with receptor pockets.
B. Position 3 Modifications :
  • Carboxamide (Frovatriptan) : Critical for hydrogen bonding with 5-HT1B/1D receptors. Replacing this group (e.g., with nitrile or ester) diminishes activity .
  • Nitro () : Electron-withdrawing nitro groups may reduce bioavailability due to increased polarity.
C. Aromatic Ring Modifications :
  • Fluoro/Methoxy () : Halogens and methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration.

Stereochemical Considerations

Frovatriptan’s (R)-configuration at position 6 is essential for activity. The (S)-enantiomer shows negligible receptor affinity . Other analogues (e.g., ) lack stereochemical data, limiting their therapeutic relevance.

準備方法

WO1993000086A1: Initial Tetrahydrocarbazole Framework Construction

The foundational synthesis, disclosed in WO1993000086A1, begins with the condensation of 4-cyanophenylhydrazine hydrochloride with cyclohexanone under acidic conditions to form 6-cyano-1,2,3,4-tetrahydrocarbazole. Subsequent hydrolysis of the nitrile group to a carboxamide is achieved using hydrogen peroxide in a sodium hydroxide solution, yielding 6-carboxamido-1,2,3,4-tetrahydrocarbazole. The methylamino group is introduced via a Mitsunobu reaction with methylamine, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method provided a racemic mixture, necessitating further resolution.

Key Reaction Conditions :

  • Cyclohexanone condensation: HCl (aq), 80°C, 6 hours.

  • Nitrile hydrolysis: 30% H₂O₂, NaOH (2M), 60°C, 4 hours.

  • Mitsunobu amination: DEAD, PPh₃, THF, 0°C to room temperature, 12 hours.

US5616603A: Enantiomeric Resolution via Chiral Auxiliaries

US5616603A addresses racemic resolution by reacting the racemic amine intermediate with (R)-(-)-2-pyrrolidone-5-carboxylic acid to form diastereomeric salts. Fractional crystallization from ethanol/water selectively precipitates the (R)-enantiomer, which is then liberated via basification. This method achieves an enantiomeric excess (ee) >98% but suffers from moderate yields (45–50%) due to losses during crystallization.

Optimization Parameters :

  • Solvent system: Ethanol/water (3:1 v/v).

  • Temperature: 0–5°C during crystallization.

  • Basification agent: 2M NaOH.

Improved Industrial Process from WO2012147020A1

Tosylation-Amination Sequence

WO2012147020A1 introduces a streamlined approach to circumvent low yields and chromatographic purification. Starting from 3-hydroxy-6-cyano-1,2,3,4-tetrahydrocarbazole, tosylation with tosyl chloride in pyridine installs a leaving group at position 3. Subsequent nucleophilic substitution with methylamine in a sealed reactor (100°C, 8 hours) directly yields 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole. Hydrolysis of the nitrile to carboxamide is performed using hydrogen peroxide and potassium carbonate, eliminating the need for harsh acidic conditions.

Advantages Over Prior Art :

  • Eliminates column chromatography, reducing production costs.

  • Higher overall yield (68% vs. 45% in earlier methods).

  • Minimizes impurity formation (purity >99.5% by HPLC).

Critical Process Parameters

StepReagents/ConditionsTemperatureTimeYield
TosylationTsCl, pyridine0–5°C2 hr92%
AminationMethylamine, EtOH100°C8 hr85%
Nitrile HydrolysisH₂O₂, K₂CO₃, H₂O/THF60°C3 hr95%

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • NMR : 1H^1H NMR (400 MHz, DMSO-d₆) shows characteristic signals at δ 6.95 (s, 1H, ArH), 3.15 (m, 1H, CH-NH), and 2.45 (s, 3H, N-CH₃).

  • LC-MS : [M+H]⁺ peak at m/z 243.14 confirms molecular weight.

  • HPLC : Chiral chromatography (Chiralpak AD-H column) verifies enantiopurity (>99% ee) using hexane/isopropanol (80:20) eluent.

Impurity Profiling

Common impurities include:

  • Des-methyl analog : Formed via incomplete amination (detected at RRT 0.89).

  • Over-oxidation products : Generated during nitrile hydrolysis (controlled via H₂O₂ stoichiometry).

Comparative Analysis of Synthetic Methodologies

MethodKey StepsTotal YieldPurityScalability
WO1993000086A1Cyclohexanone condensation45%98.2%Moderate
US5616603ADiastereomeric resolution50%99.0%Low
WO2012147020A1Tosylation-amination68%99.5%High

The WO2012147020A1 process demonstrates superior efficiency by integrating one-pot reactions and eliminating purification bottlenecks. However, the Mitsunobu reaction remains valuable for small-scale enantioselective synthesis .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Identify methylamino protons (δ 2.3–2.5 ppm) and aromatic carboxamide protons (δ 7.8–8.1 ppm) .
    • ¹³C NMR : Verify carbonyl carbons (δ ~170 ppm) and carbazole ring carbons .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 244.1452 (C₁₃H₁₇N₃O) .
  • IR Spectroscopy : Detect N-H stretches (3300–3400 cm⁻¹) and carboxamide C=O (1650–1680 cm⁻¹) .

Advanced: How does pH affect the stability of the carboxamide group during formulation studies?

Q. Methodological Answer :

  • Accelerated Stability Testing :
    • Incubate the compound in buffers (pH 1–10) at 40°C for 4 weeks.
    • Monitor degradation via HPLC: Acidic conditions (pH < 3) hydrolyze the carboxamide to carboxylic acid, while alkaline conditions (pH > 9) promote ring oxidation .
  • Mitigation Strategies :
    • Use lyophilization for solid formulations to minimize hydrolysis.
    • Add antioxidants (e.g., ascorbic acid) in liquid formulations at neutral pH .

Basic: What pharmacological assays are used to evaluate 5-HT1B/1D receptor affinity?

Q. Methodological Answer :

  • Radioligand Binding Assays :
    • Use [³H]-5-HT in transfected HEK293 cells expressing human 5-HT1B/1D receptors.
    • Calculate IC₅₀ values via competitive binding curves; frovatriptan shows IC₅₀ ~10 nM .
  • Functional Assays :
    • Measure cAMP inhibition in CHO-K1 cells using ELISA; EC₅₀ values correlate with receptor agonism .

Advanced: How can low aqueous solubility (72 mg/mL in water) be improved for in vivo studies?

Q. Methodological Answer :

  • Co-Solvent Systems : Use DMSO:PEG400 (1:4 v/v) to enhance solubility to >200 mg/mL without precipitation .
  • Cyclodextrin Complexation : Prepare β-cyclodextrin inclusion complexes (1:2 molar ratio) to improve bioavailability .
  • Nanoemulsions : Formulate with Labrafil® and Tween 80 (20% w/w) for sustained release .

Basic: How should researchers address contradictory data in literature regarding metabolic pathways?

Q. Methodological Answer :

  • Cross-Validation : Replicate studies using standardized protocols (e.g., liver microsomes from the same species).
  • Isotopic Labeling : Synthesize ¹⁴C-labeled compound to track metabolites via LC-MS/MS .
  • Species-Specific Differences : Compare human, rat, and dog CYP450 isoform activities to identify interspecies variability .

Advanced: What strategies are recommended for resolving conflicting toxicity data in preclinical studies?

Q. Methodological Answer :

  • In Silico Predictors : Use tools like ProTox-II to prioritize high-risk endpoints (e.g., hepatotoxicity) for targeted assays .
  • Organ-on-a-Chip Models : Test compound effects on human liver-chip systems to bypass animal model discrepancies .
  • Dose-Escalation Studies : Conduct OECD 423-acute toxicity tests with histopathology to clarify NOAEL/LOAEL thresholds .

Basic: How are structure-activity relationships (SARs) explored for carbazole derivatives?

Q. Methodological Answer :

  • Scaffold Modifications :
    • Replace methylamino with ethyl or isopropyl groups to assess steric effects on receptor binding.
    • Introduce halogen substituents (e.g., 6-fluoro) to enhance metabolic stability .
  • Biological Screening :
    • Test analogs in 5-HT1B/1D binding assays and migraine models (e.g., nitroglycerin-induced hyperalgesia) .

Advanced: What in vitro models are suitable for studying blood-brain barrier (BBB) penetration?

Q. Methodological Answer :

  • PAMPA-BBB Assay : Measure permeability using artificial lipid membranes; frovatriptan shows moderate penetration (Pe = 4.2 × 10⁻⁶ cm/s) .
  • hCMEC/D3 Cell Monolayers : Quantify transcellular transport via LC-MS; correlate with logP values (optimal range: 1–3) .
  • Microdialysis in Rats : Validate BBB penetration by measuring unbound brain-to-plasma ratio (Kp,uu) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Reactant of Route 2
6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。